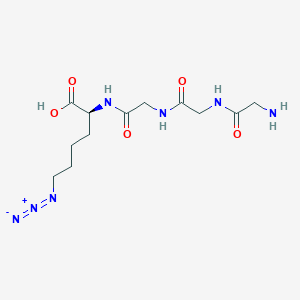

H-(Gly)3-Lys(N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N7O5/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAJJAGRBJWUDS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-(Gly)3-Lys(N3)-OH: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-(Gly)3-Lys(N3)-OH, a tetrapeptide incorporating an azido-functionalized lysine residue. This molecule serves as a valuable building block in bioconjugation and drug delivery, primarily through its ability to participate in "click chemistry" reactions. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and conjugation, and explores its potential applications in the development of targeted therapeutics and advanced biomaterials. The information is presented to support researchers and professionals in the effective utilization of this versatile chemical tool.

Introduction

This compound, also known as Glycyl-Glycyl-Glycyl-Azidolysine, is a synthetic peptide that combines a hydrophilic tri-glycine motif with a bioorthogonally reactive azido-lysine. The azide group is a key functional moiety that enables covalent modification through highly efficient and specific cycloaddition reactions, notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These "click chemistry" reactions are characterized by their high yields, tolerance of a wide range of functional groups, and mild reaction conditions, making them ideal for biological applications.[3]

The triglycine linker provides spacing and can enhance the solubility and flexibility of the resulting conjugates.[4][5] Glycine-rich linkers are known to be stable against proteolytic degradation, a desirable feature for in vivo applications. The lysine backbone offers a chiral scaffold, and the terminal carboxylic acid and amine groups provide additional points for potential modification. These features make this compound a valuable component in the design of peptide-drug conjugates (PDCs), targeted imaging agents, and functionalized biomaterials.

Chemical Properties

The chemical properties of this compound are summarized in the tables below. While specific experimental data for this exact molecule is not extensively published, the presented information is based on data from commercial suppliers and estimations derived from structurally related compounds.

General Properties

| Property | Value | Source/Reference |

| Chemical Name | H-Gly-Gly-Gly-Lys(N3)-OH hydrochloride | |

| Synonyms | Glycyl-glycyl-glycyl-azidolysine hydrochloride | N/A |

| Molecular Formula | C₁₂H₂₂ClN₇O₅ | |

| Molecular Weight | 379.8 g/mol | |

| CAS Number | 2737202-70-7 | |

| Appearance | White to off-white solid | General observation for peptides |

| Purity | >95% (typically analyzed by HPLC) |

Physicochemical Data

| Property | Value | Notes |

| Solubility | Soluble in water and DMSO. | Based on the hydrophilic nature of the glycine residues and the charged termini. For Fmoc-protected precursors, solubility is higher in organic solvents like DMSO and DMF. |

| Melting Point | Not reported. Peptides typically decompose at high temperatures. | N/A |

| Optical Rotation | Not reported. The L-lysine configuration will result in a specific optical rotation. | N/A |

| pKa | Not reported. Expected pKa values for the terminal amine (~9-10) and carboxylic acid (~2-3). The azide group is not significantly ionizable under physiological conditions. | General values for peptides. |

Stability and Storage

| Condition | Recommendation | Reference |

| Solid Form | Store at -20°C in a dry, dark place. | |

| In Solution | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions at -80°C are stable for up to 6 months. | |

| pH Stability | The peptide backbone is susceptible to hydrolysis at extreme pH. The azide group is generally stable under a wide pH range (pH 4-11) but can be reduced by strong reducing agents. | |

| Thermal Stability | Avoid high temperatures, as this can lead to degradation of the peptide and potential decomposition of the azide group. |

Synthesis

Representative Solid-Phase Synthesis Workflow

Caption: Representative workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

Wang resin

-

Fmoc-Lys(N3)-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Dissolve Fmoc-Lys(N3)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

-

Wash the resin with DMF, DCM, and MeOH.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings:

-

Repeat the coupling and deprotection steps for the three glycine residues using Fmoc-Gly-OH.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. Caution: The azide group can be sensitive to certain scavengers like thiols, which may cause reduction to an amine.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Reactivity and Applications

The primary utility of this compound lies in the reactivity of its azide group, which enables its use in bioconjugation via "click chemistry".

Click Chemistry Reactions

This compound can participate in two main types of azide-alkyne cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between the terminal azide of this compound and a terminal alkyne-containing molecule. This reaction is highly efficient and regioselective, yielding a stable 1,4-disubstituted triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The release of ring strain drives the reaction forward without the need for a cytotoxic copper catalyst, making it particularly suitable for applications in living systems.

Caption: Reaction pathways for this compound in bioconjugation.

Experimental Protocols for Bioconjugation

4.2.1. General Protocol for CuAAC

Materials:

-

This compound

-

Alkyne-containing molecule (e.g., protein, drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA, TBTA) (optional, but recommended for biomolecules)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Dissolve this compound and the alkyne-containing molecule in the reaction buffer.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

If using a ligand, pre-mix the CuSO₄ and ligand.

-

Add the CuSO₄ (and ligand) solution to the peptide/alkyne mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the conjugate using appropriate methods (e.g., size exclusion chromatography, dialysis).

4.2.2. General Protocol for SPAAC

Materials:

-

This compound

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Dissolve this compound and the strained alkyne-containing molecule in the reaction buffer.

-

Mix the two solutions.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

Purify the conjugate using appropriate methods.

Applications in Drug Development

-

Peptide-Drug Conjugates (PDCs): The triglycine-lysine scaffold can be used as a linker to attach cytotoxic drugs to targeting peptides or antibodies. The azide functionality allows for precise, site-specific conjugation.

-

Targeted Imaging Agents: Fluorescent dyes or chelating agents for radiometals can be conjugated to this compound, which can then be attached to a targeting moiety for in vivo imaging.

-

Functionalized Nanoparticles: The peptide can be conjugated to the surface of nanoparticles to improve their biocompatibility, stability, and to provide a handle for further functionalization.

-

Biomaterial Modification: Surfaces of biomaterials can be modified with this peptide to introduce bioorthogonal reactivity for subsequent cell or protein attachment.

Signaling Pathways and Cellular Uptake

While this compound itself is not known to directly modulate specific signaling pathways, its conjugates can be designed to do so. The cellular uptake of conjugates containing this peptide will largely depend on the properties of the conjugated molecule (e.g., a cell-penetrating peptide, an antibody, or a small molecule drug).

The glycine-rich nature of the linker is generally considered to be biocompatible and to have minimal non-specific interactions with cell surfaces. The cellular uptake mechanisms for peptide-based therapeutics can be complex, involving endocytosis, macropinocytosis, or direct membrane translocation, depending on the overall size, charge, and nature of the conjugate.

Caption: Potential cellular uptake mechanisms for conjugates of this compound.

Conclusion

This compound is a highly versatile and valuable tool for researchers in chemistry, biology, and medicine. Its key feature is the presence of a bioorthogonal azide group on a flexible and hydrophilic peptide backbone, enabling its use in efficient and specific bioconjugation reactions. This technical guide has provided an overview of its chemical properties, a representative synthesis protocol, and detailed methodologies for its application in click chemistry. As the field of targeted therapeutics and bioconjugation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow, facilitating the development of the next generation of advanced diagnostics and therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of H-(Gly)3-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the azide-functionalized peptide, H-(Gly)3-Lys(N3)-OH. This peptide is a valuable tool in bioconjugation and drug development, primarily due to the presence of the bioorthogonal azide group on the lysine side chain. The triglycine motif can act as a simple spacer, potentially influencing solubility and accessibility of the azide functionality.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, which simplifies the purification process at each step. The key building block for introducing the azide functionality is Fmoc-L-Lys(N3)-OH.[1][2]

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol is a representative procedure for the manual synthesis of this compound on a 0.1 mmol scale.

Materials and Reagents:

| Reagent/Material | Purpose | Recommended Grade |

| Wang Resin | Solid support for C-terminal acid | 100-200 mesh, ~0.5 mmol/g loading |

| Fmoc-Lys(N3)-OH | Azide-functionalized amino acid | Synthesis Grade |

| Fmoc-Gly-OH | Glycine building block | Synthesis Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Activating agent | Synthesis Grade |

| 1-Hydroxybenzotriazole (HOBt) | Activating agent/racemization suppressant | Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Base | Synthesis Grade |

| 20% (v/v) Piperidine in DMF | Fmoc deprotection solution | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Solvent | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Solvent | Reagent Grade |

| Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5) | Cleavage and side-chain deprotection | Reagent Grade |

| Cold Diethyl Ether | Peptide precipitation | Reagent Grade |

Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell 200 mg of Wang resin in DMF for 30 minutes in a fritted reaction vessel.

-

Drain the DMF.

-

In a separate vial, dissolve Fmoc-Lys(N3)-OH (5 eq), HOBt (5 eq), and DIC (5 eq) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Peptide Chain Elongation (Repeated for each Glycine):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x).

-

Amino Acid Coupling: In a separate vial, pre-activate Fmoc-Gly-OH (3-5 eq) with an activating agent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat the deprotection and coupling cycle for the subsequent two glycine residues.

-

-

Final Fmoc Deprotection:

-

After the final glycine coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF as described above.

-

Wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

Characterization of this compound

The identity, purity, and structural integrity of the synthesized peptide must be confirmed using a combination of analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C12H21N7O5 |

| Molecular Weight | 343.34 g/mol |

| Appearance | White to off-white solid (expected) |

| Solubility | Soluble in water and polar organic solvents |

Note: The hydrochloride salt, this compound·HCl, has a molecular weight of 379.80 g/mol and is often the commercially available form.[5]

Analytical Characterization Data

Table 2.1: Mass Spectrometry

| Technique | Parameter | Expected Value |

| ESI-MS | [M+H]+ | 344.16 (for the free base) |

| ESI-MS | [M+Na]+ | 366.14 (for the free base) |

Table 2.2: ¹H NMR Spectroscopy (in D₂O)

| Proton Assignment | Expected Chemical Shift (ppm) |

| Gly-CH₂ | 3.8 - 4.1 |

| Lys-α-CH | 3.6 - 3.8 |

| Lys-ε-CH₂ | ~3.3 |

| Lys-β,γ,δ-CH₂ | 1.3 - 1.9 |

Note: Chemical shifts are approximate and can vary based on pH, concentration, and solvent. The signals for the three glycine residues may overlap.

Table 2.3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Expected Retention Time | Dependent on the specific gradient and column |

Applications in Drug Development

The primary utility of this compound in drug development stems from the azide group, which is a key component in "click chemistry" reactions. This allows for the precise and efficient conjugation of the peptide to other molecules.

Bioconjugation via Click Chemistry

The azide group can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne moieties, respectively.

Caption: Bioconjugation pathways for this compound.

Potential Therapeutic and Research Applications

-

Antibody-Drug Conjugates (ADCs): The peptide can act as a linker to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.

-

Targeted Drug Delivery: this compound can be conjugated to targeting ligands (e.g., other peptides, small molecules) to deliver therapeutic payloads to specific cells or tissues.

-

Protein Modification: The azide group allows for the site-specific modification of proteins to introduce probes, labels, or other functionalities for research purposes.

-

Biomaterial Functionalization: The peptide can be used to functionalize surfaces or scaffolds for applications in tissue engineering and diagnostics.

Conclusion

This compound is a versatile synthetic peptide with significant potential in chemical biology and drug development. Its synthesis via Fmoc-SPPS is straightforward, and its characterization can be achieved using standard analytical techniques. The presence of the bioorthogonal azide group enables a wide range of applications centered around precise bioconjugation through click chemistry, making it a valuable tool for the creation of advanced therapeutic and diagnostic agents.

References

The Strategic Utility of H-(Gly)3-Lys(N3)-OH in Advanced Bioconjugation and Drug Development

For Immediate Release

In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecules is paramount. The trifunctional amino acid derivative, H-(Gly)3-Lys(N3)-OH, has emerged as a critical tool for researchers and scientists, offering a versatile platform for the synthesis of complex biomolecules, particularly in the realm of antibody-drug conjugates (ADCs). This technical guide provides an in-depth analysis of the applications, experimental protocols, and underlying mechanisms of this compound, tailored for professionals in pharmaceutical research and development.

Core Functionality: A Click Chemistry Linchpin

This compound is a peptide-based linker that features a terminal azide (N3) group. This azide functionality is the cornerstone of its utility, enabling its participation in highly efficient and specific "click chemistry" reactions.[1] The two primary forms of click chemistry utilized with this linker are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These bioorthogonal reactions allow for the covalent ligation of this compound to molecules containing a corresponding alkyne or strained cyclooctyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][3] The resulting stable triazole linkage is resistant to hydrolysis and enzymatic degradation, a crucial feature for in vivo applications.

The triglycine [(Gly)3] portion of the molecule acts as a hydrophilic spacer, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The lysine residue provides a versatile scaffold for the attachment of the azide group.

Application in Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the construction of ADCs, a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells. In this context, the this compound linker, often referred to as a triglycyl peptide linker (CX), connects a monoclonal antibody to a cytotoxic payload.

The proposed mechanism for an ADC utilizing a triglycyl linker involves several key steps:

-

Target Binding: The antibody component of the ADC selectively binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to the lysosome.

-

Lysosomal Processing: Within the acidic environment of the lysosome, proteases cleave the peptide linker. For a triglycyl linker, this enzymatic cleavage releases the cytotoxic payload.

-

Payload Action: The released payload can then diffuse into the cytoplasm and nucleus to exert its cytotoxic effect, leading to apoptosis of the cancer cell.

The design of the triglycyl linker is strategic; its catabolite, a carboxylic acid, is thought to be uncharged in the acidic lysosome, allowing for efficient diffusion into the cytosol. Once in the cytosol and extracellular space (at physiological pH), the catabolite becomes charged, which may limit its ability to penetrate and harm neighboring healthy cells.

Quantitative Data Summary

The efficacy of ADCs constructed with triglycyl peptide linkers has been demonstrated in preclinical studies. The following tables summarize key quantitative data from a study comparing a triglycyl linker (CX) ADC with a non-cleavable SMCC linker ADC.

| Cell Line | Target Antigen | CX-ADC IC50 (ng/mL) | SMCC-ADC IC50 (ng/mL) | Fold Difference (SMCC/CX) |

| Calu-3 | EpCAM | 0.8 | 3.9 | 4.9 |

| COLO 205 | EpCAM | 1.4 | 1.8 | 1.3 |

| LoVo-dox | EpCAM | 2.0 | >1000 | >500 |

| HSC-2 | EGFR | 1.1 | 11.2 | 10.2 |

| H1975 | EGFR | 1.5 | 150 | 100 |

| FaDu | EGFR | 0.9 | 0.9 | 1.0 |

Table 1: In Vitro Cytotoxicity of Anti-EpCAM and Anti-EGFR ADCs. The data demonstrates that the CX (triglycyl) linker ADC exhibits significantly greater potency (lower IC50 values) in several cancer cell lines, including a multidrug-resistant line (LoVo-dox), compared to the SMCC linker ADC.

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Calu-3 | Anti-EpCAM CX-ADC | 1 | 85 |

| Anti-EpCAM SMCC-ADC | 5 | 80 | |

| HSC-2 | Anti-EGFR CX-ADC | 5 | 95 |

| Anti-EGFR SMCC-ADC | 10 | 70 | |

| H1975 | Anti-EGFR CX-ADC | 5 | 90 |

| Anti-EGFR SMCC-ADC | 10 | 50 |

Table 2: In Vivo Antitumor Efficacy in Xenograft Models. The triglycyl linker ADC demonstrated superior antitumor activity at lower doses compared to the non-cleavable linker ADC in multiple tumor models.

Experimental Protocols

The following are generalized protocols for the key experimental procedures involving this compound. Researchers should optimize these protocols for their specific applications.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified peptide, such as one containing this compound, with a DBCO-functionalized molecule.

Materials:

-

Azide-containing peptide (e.g., purified peptide incorporating this compound)

-

DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Organic co-solvent (if needed for solubility): DMSO or DMF

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

-

-

Reaction Incubation:

-

Mix the solutions of the azide-peptide and the DBCO-molecule.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

-

-

Purification:

-

Purify the resulting conjugate using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

-

Characterize the final product by mass spectrometry to confirm successful conjugation.

-

Protocol 2: Synthesis of an Antibody-Triglycyl Linker-Drug Conjugate

This protocol outlines the general steps for conjugating a triglycyl linker payload to an antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Triglycyl linker-payload with a reactive group for antibody conjugation (e.g., an NHS ester for reaction with lysine residues)

-

Reducing agent (if cysteine conjugation is desired, e.g., TCEP)

-

Quenching solution (e.g., Tris buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation (for lysine conjugation):

-

Ensure the antibody is in an amine-free buffer at a suitable pH (typically 7.5-8.5).

-

-

Conjugation Reaction:

-

Add a defined molar excess of the triglycyl linker-payload to the antibody solution.

-

Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours).

-

-

Quenching:

-

Add a quenching solution to stop the reaction by consuming any unreacted linker-payload.

-

-

Purification:

-

Purify the ADC from unconjugated antibody and excess linker-payload using size-exclusion chromatography.

-

-

Characterization:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, RP-HPLC, and size-exclusion chromatography.

-

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the synthesis and conjugation of a peptide containing this compound.

Caption: Proposed signaling pathway for an ADC utilizing a triglycyl peptide linker.

Conclusion

This compound is a valuable and versatile tool in the fields of drug development and bioconjugation. Its utility as a click chemistry handle, particularly in the context of ADC development, allows for the creation of sophisticated and highly targeted therapeutic agents. The triglycyl peptide structure offers advantages in terms of lysosomal processing and payload release, leading to enhanced potency and efficacy. The experimental protocols and data presented herein provide a solid foundation for researchers and scientists to harness the potential of this compound in their own research and development endeavors.

References

H-(Gly)3-Lys(N3)-OH: An In-Depth Technical Guide to Azide Reactivity and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide H-(Gly)3-Lys(N3)-OH, a triglycine sequence terminating with an azide-functionalized lysine residue, represents a versatile and powerful tool in modern chemical biology and drug development. The terminal azide group serves as a bioorthogonal handle, enabling highly specific covalent modification through a variety of chemoselective ligation reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the reactivity of the azide moiety in this compound. Detailed experimental protocols for its application in key bioorthogonal reactions are presented, along with quantitative data to inform experimental design.

Physicochemical Properties and Synthesis

This compound is a synthetic peptide derivative. The triglycine linker provides flexibility and enhances water solubility, which can be beneficial in biological applications[1]. The azide functionality is introduced via the lysine side chain, a common strategy that allows for site-specific modification[2].

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using an Fmoc-protected azido-lysine building block, such as Fmoc-Lys(N3)-OH[3][4]. The azide group is stable to the standard conditions of Fmoc-based SPPS, including repeated cycles of piperidine treatment for Fmoc deprotection and coupling reactions with reagents like HBTU[5].

Table 1: Physicochemical Properties of Related Azido-Amino Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference(s) |

| Fmoc-Lys(N3)-OH | C21H22N4O4 | 394.42 | 78 (dec.) | |

| This compound | C12H21N7O5 | 343.34 | Not available | |

| This compound hydrochloride | C12H22ClN7O5 | 379.8 | Not available |

Core Reactivity of the Azide Group

The azide group (-N3) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and unique reactivity profile. It is largely inert to the functional groups found in biological systems, but reacts efficiently and selectively with specific partners. The primary reactions involving the azide group of this compound are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Core reactivity pathways of the azide group in this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, often referred to as a "click" reaction, is a highly efficient and regioselective reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is widely used for peptide conjugation due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Table 2: Typical Reaction Conditions for CuAAC with Azide-Modified Peptides

| Parameter | Condition | Reference(s) |

| Catalyst | Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate, or CuBr) | |

| Solvents | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF), or mixtures | |

| Temperature | Room temperature to 50°C | |

| pH Range | 4 - 11 | |

| Reaction Time | Typically 1 - 24 hours | |

| Typical Yields | >95% |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells or in vivo systems.

The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The following table presents second-order rate constants for the reaction of benzyl azide with common cyclooctynes, which can serve as a benchmark for reactions with this compound.

Table 3: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide

| Strained Alkyne | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference(s) |

| Bicyclo[6.1.0]nonyne (BCN) | 0.15 | DMSO | 37 | |

| Dibenzocyclooctyne (DBCO) | 0.34 | HBS buffer (pH 7.4) | 25 | |

| DIBAC | ~1.0 | Not specified | Not specified |

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine, typically a triarylphosphine, to form an aza-ylide intermediate which can then be trapped to form a stable amide bond. In its "traceless" form, the reaction between a peptide with a C-terminal phosphinothioester and another with an N-terminal α-azido acid results in the formation of a native amide bond with no residual atoms from the phosphine reagent. This reaction is highly chemoselective and proceeds under mild conditions, making it a valuable tool for protein synthesis.

Table 4: Key Features of the Traceless Staudinger Ligation

| Feature | Description | Reference(s) |

| Reactants | Peptide-phosphinothioester and an azido-peptide | |

| Product | Native amide bond | |

| Key Intermediate | Aza-ylide | |

| Stereochemistry | Proceeds without detectable epimerization of the α-carbon of the azido acid | |

| Rate-Limiting Step | Association of the phosphinothioester and the azide | |

| Half-life (t1/2) | ~7 minutes for a model reaction at room temperature |

Experimental Protocols

The following protocols are generalized methodologies for the key reactions involving azide-modified peptides. Researchers should optimize these protocols for their specific applications.

Protocol 1: Solid-Phase Synthesis of an Azide-Modified Peptide

This protocol describes the incorporation of an azido-lysine residue into a peptide sequence using manual Fmoc-based SPPS.

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

-

Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading), including Fmoc-Lys(N3)-OH at the desired position, with a coupling reagent such as HBTU (3 eq.) and an activator base like DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Cleavage and Final Deprotection: After the final coupling and deprotection, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Purification: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol details the conjugation of an alkyne-functionalized molecule to an azide-modified peptide like this compound.

-

Dissolve Reactants:

-

Dissolve the azide-modified peptide in an appropriate buffer or solvent (e.g., a mixture of DMSO and water).

-

Dissolve the alkyne-functionalized molecule in a compatible solvent.

-

-

Prepare Catalyst Solution:

-

Prepare a fresh stock solution of copper(II) sulfate (CuSO₄).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

-

-

Reaction:

-

In a reaction vessel, combine the azide-peptide and alkyne-functionalized molecule (typically with a slight excess of the alkyne).

-

Add the CuSO₄ solution to the mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1 to 1 mM.

-

Allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

-

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol describes the copper-free conjugation of a strained alkyne to an azide-modified peptide.

-

Dissolve Reactants:

-

Dissolve the azide-modified peptide (e.g., this compound) in a suitable buffer (e.g., PBS, pH 7.4) or a solvent mixture (e.g., DMSO/water).

-

Dissolve the strained alkyne (e.g., DBCO-functionalized molecule) in a compatible solvent (e.g., DMSO). A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.

-

-

Reaction:

-

Mix the solutions of the azide-peptide and the strained alkyne.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific strained alkyne used.

-

Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

-

Purification: Purify the crude conjugate using RP-HPLC.

Protocol 4: Traceless Staudinger Ligation of Peptides

This protocol outlines the coupling of a peptide with a C-terminal phosphinothioester to an azide-containing peptide.

-

Preparation of Reactants:

-

Synthesize the peptide with a C-terminal phosphinothioester.

-

Synthesize the peptide with an N-terminal α-azido acid.

-

Purify both peptide fragments by RP-HPLC.

-

-

Ligation Reaction:

-

Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in an anhydrous solvent system (e.g., THF/H₂O 3:1). Typical concentrations are in the range of 10-50 mM.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by analytical HPLC and mass spectrometry.

-

-

Work-up and Purification:

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude ligated peptide using RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% TFA.

-

Applications in Research and Drug Development

The bioorthogonal reactivity of this compound and similar azide-modified peptides opens up a vast array of applications:

-

Peptide Labeling: The azide group allows for the site-specific attachment of fluorophores, biotin, or other tags for imaging and pull-down experiments.

-

Peptide-Drug Conjugates: Cytotoxic drugs can be conjugated to targeting peptides to create highly specific therapeutic agents.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides.

-

Surface Immobilization: Peptides can be attached to surfaces for the development of biosensors and biomaterials. The polyglycine linker in this compound may have applications in nanotechnology constructs for binding to surfaces.

-

Probing Biological Systems: Azide-modified peptides can be used to study protein-protein interactions and other biological processes without perturbing the system.

While specific signaling pathways involving this compound are not extensively documented, its utility lies in its ability to be conjugated to molecules that do target specific pathways. For example, it could be linked to a known kinase inhibitor to probe a particular signaling cascade. The choice of the molecule to be conjugated to the peptide will determine the biological system under investigation.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in life sciences and drug development. Its key feature, the bioorthogonal azide group, provides a gateway to a wide range of specific and efficient chemical modifications. By understanding the principles and protocols of CuAAC, SPAAC, and the Staudinger ligation, scientists can leverage the unique reactivity of this peptide to construct novel bioconjugates for a multitude of applications, from fundamental biological research to the development of next-generation therapeutics.

References

- 1. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 2. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties and Analysis of H-(Gly)3-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the azide-modified peptide, H-(Gly)3-Lys(N3)-OH. This peptide incorporates an azide moiety, a versatile chemical handle for bioconjugation via "click chemistry" reactions.[1][2][3] Such modified peptides are instrumental in developing molecular probes, peptide-based therapeutics, and advanced biomaterials.[3][4]

Core Physicochemical Data

The fundamental properties of this compound have been calculated based on the elemental composition of its constituent amino acids: three glycine residues and one azide-modified lysine residue. The azide group (N3) is attached to the epsilon-amino group of the lysine side chain.

Calculation of Molecular Formula and Weight:

-

Glycine (Gly): The molecular formula for a single glycine is C2H5NO2.

-

Lysine (Lys): The molecular formula for a single lysine is C6H14N2O2.

-

Peptide Formation: Three peptide bonds are formed, resulting in the loss of three water molecules (H2O).

-

Azide Modification: The terminal amino group (-NH2) on the lysine side chain is replaced with an azide group (-N3). This corresponds to a net change of -2 Hydrogen atoms and +2 Nitrogen atoms.

Based on these components, the final molecular formula and weight are derived.

Table 1: Summary of Physicochemical Properties

| Property | Value |

| Compound Name | Glycyl-glycyl-glycyl-azidolysine |

| Abbreviation | This compound |

| Molecular Formula | C12H21N7O5 |

| Average Molecular Weight | 343.34 g/mol |

| Monoisotopic Mass | 343.16 g/mol |

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is a primary analytical technique for confirming the identity and purity of synthetic peptides. The following protocol outlines a standard procedure for verifying the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To confirm the molecular mass of the synthesized this compound peptide.

Materials and Reagents:

-

This compound peptide sample

-

HPLC-grade water with 0.1% formic acid (Solvent A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)

-

Vials for sample preparation

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrospray Ionization (ESI) source

-

Time-of-Flight (TOF) or Orbitrap mass analyzer

Methodology:

-

Sample Preparation:

-

Dissolve a small amount (~1 mg) of the lyophilized peptide in 1 mL of Solvent A to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 10-50 µg/mL for injection.

-

-

LC Separation:

-

Column: Use a C18 reversed-phase column suitable for peptide separation.

-

Mobile Phase: A gradient of Solvent A and Solvent B.

-

Gradient: A typical gradient would be 5% to 95% Solvent B over 15-30 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique that keeps the peptide intact.

-

Mass Range: Scan a mass-to-charge (m/z) range of 100-1000.

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

The primary ion expected is the protonated molecular ion, [M+H]+.

-

Expected m/z for [M+H]+: 344.17 (based on monoisotopic mass).

-

Also, look for other possible adducts or charge states, such as [M+2H]2+ at m/z 172.59.

-

The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass for high-resolution instruments.

-

Visualization of Peptide Synthesis Workflow

The synthesis of azide-modified peptides is typically achieved using Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise addition of amino acids on a resin support. The azide group can be incorporated either by using a pre-functionalized azido-lysine amino acid during synthesis or by post-synthetic modification of a protected lysine residue on the resin.

Caption: General workflow for the synthesis and characterization of an azide-modified peptide.

References

An In-depth Technical Guide to the Solubility and Stability of H-(Gly)3-Lys(N3)-OH

This technical guide provides a comprehensive overview of the solubility and stability of the azide-functionalized peptide, H-(Gly)3-Lys(N3)-OH. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support the use of this molecule in various research applications, particularly in the realm of bioconjugation and click chemistry.

Introduction

This compound is a short peptide comprised of a triglycine motif linked to a lysine residue that has been modified on its side-chain with an azide group. This modification introduces a bioorthogonal handle, a chemically unique functional group that is inert to the vast majority of biological molecules and processes. The azide group can selectively react with a complementary alkyne-containing molecule through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This specificity makes this compound a valuable tool for site-specific labeling and conjugation of biomolecules in complex biological systems.

Understanding the solubility and stability of this peptide is paramount for its effective storage, handling, and application in experimental settings. This guide summarizes the available data and provides protocols for its synthesis, purification, and use in bioorthogonal reactions.

Physicochemical Properties

Solubility

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, its solubility profile can be inferred from its constituent amino acids and data on its hydrochloride salt. The peptide consists of three hydrophilic glycine residues and a lysine residue, which is also hydrophilic and possesses a charged amino group at neutral pH. This composition suggests good aqueous solubility.

General Solubility Observations:

-

Aqueous Buffers (e.g., PBS, Water): Expected to be readily soluble due to the hydrophilic nature of the glycine and lysine residues. The free amine and carboxylic acid termini, along with the lysine side chain, will be charged at physiological pH, further enhancing aqueous solubility.

-

Polar Organic Solvents: The hydrochloride salt of this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] Solubility in other polar organic solvents like methanol and ethanol is likely, though potentially lower than in DMSO or aqueous solutions.

-

Nonpolar Organic Solvents: Solubility is expected to be poor in nonpolar solvents such as hexane or dichloromethane due to the polar and charged nature of the peptide.

Data Presentation: Solubility of this compound Hydrochloride

| Solvent | Concentration | Conditions |

| DMSO | 125 mg/mL (329.12 mM) | Requires sonication. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] |

Stability

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of enzymes. The peptide backbone is susceptible to hydrolysis, while the azide functionality is generally robust under common experimental conditions.

General Stability Considerations:

-

pH Stability: The peptide bonds are most stable around neutral pH. Under strongly acidic or basic conditions, hydrolysis of the peptide bonds can occur. For glycine trimers, hydrolysis is significant at both acidic (pH 3) and basic (pH 10) conditions, with direct hydrolysis of the amide bond dominating at basic pH and intramolecular aminolysis ("backbiting") being more prominent at neutral pH.

-

Temperature Stability: As with most peptides, long-term storage at elevated temperatures is not recommended. For lyophilized powder, storage at -20°C or -80°C is advised to ensure long-term stability.[2] In solution, the peptide should be kept frozen to minimize degradation, and repeated freeze-thaw cycles should be avoided.[3]

-

Azide Group Stability: The azide group is stable under typical conditions for solid-phase peptide synthesis (SPPS), including treatment with trifluoroacetic acid (TFA) and piperidine.[4] It is also stable in aqueous buffers and under the conditions required for CuAAC and SPAAC reactions. However, azides should be handled with care and stored away from strong acids, heat, and heavy metals to prevent the formation of hydrazoic acid or explosive metal azides.

Data Presentation: Recommended Storage Conditions

| Form | Temperature | Duration | Notes |

| Lyophilized Powder | Room Temperature | Weeks to Months | For short-term storage. Should be kept away from heat, light, and moisture. |

| Lyophilized Powder | -20°C | Long-term | Recommended for extended storage. |

| Stock Solution (in DMSO) | -20°C | 1 Month | Must be sealed and protected from moisture and light. |

| Stock Solution (in DMSO) | -80°C | 6 Months | Must be sealed and protected from moisture and light. |

| Aqueous Solution | -20°C or -80°C | Short-term | Recommended to be prepared fresh. Avoid freeze-thaw cycles. A slightly acidic pH (5-6) may improve stability. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a general method for the manual synthesis of this compound using Fmoc chemistry on a Wang resin.

Materials:

-

Wang resin

-

Fmoc-Lys(N3)-OH

-

Fmoc-Gly-OH

-

Coupling agents (e.g., HBTU, DIC)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour.

-

First Amino Acid Coupling (Fmoc-Lys(N3)-OH):

-

Activate Fmoc-Lys(N3)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Glycine Coupling (repeat 3 times):

-

Activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Perform Fmoc deprotection as in step 3.

-

-

Final Wash: After the final deprotection, wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

-

Cleavage and Deprotection:

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter to collect the filtrate.

-

-

Precipitation:

-

Add the filtrate to cold diethyl ether to precipitate the crude peptide.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Diagram: SPPS Workflow for this compound

Caption: Solid-Phase Peptide Synthesis workflow.

Purification by Reverse-Phase HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude this compound

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Filter the solution through a 0.22 µm filter.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized.

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical in-solution CuAAC reaction.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (prepare fresh)

-

Copper ligand (e.g., THPTA, BTTAA)

-

Buffer (e.g., PBS, pH 7.4) and/or organic co-solvent (e.g., DMSO, t-butanol)

Procedure:

-

Dissolve Reactants: Dissolve this compound and the alkyne-containing molecule (typically 1.2-1.5 equivalents) in the chosen buffer/solvent system.

-

Prepare Catalyst Stocks: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.

-

Add Reagents: To the solution of the peptide and alkyne, add the copper ligand, followed by CuSO₄, and finally the freshly prepared sodium ascorbate to initiate the reaction.

-

Reaction: Allow the reaction to proceed at room temperature for 1-12 hours. Monitor progress by RP-HPLC or mass spectrometry.

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Diagram: CuAAC Reaction Workflow

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical copper-free SPAAC reaction.

Materials:

-

This compound

-

Strained alkyne-containing molecule (e.g., DBCO, BCN)

-

Buffer (e.g., PBS, pH 7.4) or other suitable solvent

Procedure:

-

Dissolve Reactants: Dissolve this compound and the strained alkyne (typically 1.2-1.5 equivalents) in the chosen buffer or solvent.

-

Reaction: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours depending on reactant concentrations and the specific strained alkyne used.

-

Monitoring and Purification: Monitor the reaction progress and purify the final conjugate by RP-HPLC.

Diagram: SPAAC Reaction Workflow

Caption: Strain-Promoted Azide-Alkyne Cycloaddition workflow.

Signaling Pathways and Biological Activity

Currently, there is no published evidence to suggest that this compound has intrinsic biological activity or directly modulates specific signaling pathways. Its primary role in research is that of a chemical tool. The triglycine linker is often used to provide spacing and flexibility, while the lysine provides a site for modification. The azide group serves as a bioorthogonal handle for "click" reactions.

Therefore, any observed biological effects when using a conjugate of this compound are attributable to the molecule that has been attached to it via the azide group. For example, if a fluorescent dye is attached, the conjugate can be used to track the localization of a target molecule. If a drug molecule is attached, the peptide can serve as part of a linker in a drug delivery system.

While some short peptides have been shown to regulate gene expression and other cellular processes, the specific sequence Gly-Gly-Gly-Lys has not been identified as a signaling molecule itself.

Conclusion

This compound is a versatile and valuable reagent for bioconjugation. Its hydrophilic nature suggests good solubility in aqueous media, and it is stable under typical storage and experimental conditions when handled appropriately. This guide provides a foundation for its use by summarizing its known properties and offering detailed protocols for its synthesis, purification, and application in the two major types of click chemistry reactions. The provided workflows and diagrams serve as a visual aid for researchers planning to incorporate this peptide into their experimental designs. As with any specialized chemical reagent, it is recommended that users perform small-scale pilot experiments to optimize conditions for their specific application.

References

Introduction to azide-containing peptides

An In-depth Technical Guide to Azide-Containing Peptides for Researchers, Scientists, and Drug Development Professionals.

Introduction

Azide-containing peptides have become indispensable tools in chemical biology, drug discovery, and materials science. The azide group (–N₃) is a small, stable, and bioorthogonal functional group, meaning it does not react with most functional groups found in biological systems.[1][2] This unique property allows for highly specific chemical modifications of peptides in complex environments, including within living cells.[3][4]

The primary utility of the azide group stems from its ability to participate in a select few, highly efficient "click chemistry" reactions. These reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation, enable the precise covalent linkage of peptides to other molecules such as drugs, imaging agents, or polymers.[5] This guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of azide-containing peptides, complete with detailed experimental protocols and quantitative data.

Synthesis of Azide-Containing Peptides

The introduction of an azide group into a peptide can be achieved primarily through two strategies: the incorporation of a non-canonical azido-amino acid during synthesis or the post-synthetic modification of a natural amino acid.

Method 1: Solid-Phase Peptide Synthesis (SPPS) with Azido-Amino Acids

The most direct method for preparing azide-containing peptides is the incorporation of an amino acid analog with an azide-bearing side chain during standard Solid-Phase Peptide Synthesis (SPPS). Several such amino acids are commercially available, including Nα-Fmoc-protected derivatives of azidohomoalanine, azidonorleucine, and azidoalanine. The synthesis follows the well-established Fmoc-SPPS protocol.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of azide-containing peptides.

Experimental Protocol 1: SPPS with Fmoc-L-azidohomoalanine

-

Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

Amino Acid Coupling: In a separate vial, dissolve Fmoc-L-azidohomoalanine (1.5 eq), HBTU (1.5 eq), and DIEA (3.0 eq) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive (blue beads), repeat the coupling step.

-

Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry it under a vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry.

Method 2: On-Resin Diazotransfer

An alternative strategy involves synthesizing the full peptide sequence using an amino acid with a protected primary amine side chain (e.g., Fmoc-Lys(Mtt)-OH). The protecting group is then selectively removed, and the exposed amine is converted to an azide directly on the resin. This method is particularly useful when multiple azide groups are desired.

Experimental Protocol 2: On-Resin Conversion of Lysine to Azidohomoalanine Analog

-

Peptide Synthesis: Assemble the peptide on the resin using standard SPPS, incorporating Fmoc-Lys(Mtt)-OH at the desired position. The Mtt (4-methyltrityl) group is orthogonal to the Fmoc group and the acid-labile resin linkage.

-

Selective Deprotection: After peptide assembly, selectively remove the Mtt group by treating the resin with 1% Trifluoroacetic acid (TFA) in DCM multiple times until the yellow color of the Mtt cation is no longer observed. Wash the resin thoroughly with DCM and DMF.

-

Diazo Transfer Reaction: Swell the resin in a DMF/water mixture. Add copper(II) sulfate (CuSO₄) and imidazole-1-sulfonyl azide hydrochloride. Allow the reaction to proceed for 12-24 hours.

-

Washing: Wash the resin extensively with water, DMF, and DCM to remove all reagents.

-

Cleavage and Purification: Proceed with the final cleavage and purification as described in Protocol 1.

Key Bioorthogonal Reactions and Applications

The true power of azide-containing peptides lies in their ability to undergo highly specific ligation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. It is known for its reliability, high yields, and tolerance of a wide range of functional groups. The reaction is typically catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data for CuAAC Reactions

| Parameter | Small Molecule Synthesis | Bioconjugation | Source(s) |

| Cu(I) Catalyst Loading | 0.1 - 5 mol% | 50 - 250 µM | |

| Reducing Agent | 5 - 10 mol% | 5 - 50 equivalents (to azide) or 5 mM | |

| Accelerating Ligand:Cu Ratio | 1:1 to 2:1 | 2:1 to 5:1 | |

| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent | |

| Temperature | Room Temp. to 110 °C | Room Temperature | |

| Reaction Time | 10 min - 24 h | 15 - 60 minutes | |

| Typical Yields | >90% | Near-quantitative |

Experimental Protocol 3: CuAAC for Peptide Bioconjugation

-

Prepare Stock Solutions: Prepare stock solutions of the azide-containing peptide, the alkyne-functionalized molecule (e.g., a fluorescent dye), CuSO₄, an accelerating ligand (e.g., THPTA), and sodium ascorbate in an appropriate buffer (e.g., phosphate buffer).

-

Reaction Setup: In a microcentrifuge tube, combine the azide-peptide and the alkyne-molecule (using a slight excess of the labeling reagent is common).

-

Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is often used to protect the biomolecule from oxidative damage.

-

Initiation: Add the catalyst premix to the peptide solution. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically 50-250 µM.

-

Incubation: Incubate the reaction at room temperature for 1 hour.

-

Purification: Purify the resulting peptide conjugate using RP-HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A major drawback of CuAAC for in vivo applications is the cytotoxicity of copper. SPAAC overcomes this limitation by using a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed under physiological conditions.

Caption: General workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol 4: SPAAC for Live Cell Imaging

-

Metabolic Labeling: Culture cells in a medium supplemented with an azide-containing amino acid analog, such as azidohomoalanine (AHA), to incorporate the azide handle into newly synthesized proteins.

-

Probe Preparation: Dissolve a cyclooctyne-conjugated fluorophore (e.g., DBCO-FITC) in a biocompatible solvent like DMSO to create a stock solution.

-

Labeling: Wash the cells to remove unincorporated AHA. Add the cyclooctyne-fluorophore solution to the cell culture medium at a final concentration typically in the low micromolar range.

-

Incubation: Incubate the cells at 37 °C for 30-60 minutes.

-

Washing and Imaging: Wash the cells with fresh media or PBS to remove the unreacted probe. Image the cells using fluorescence microscopy to visualize the newly synthesized proteins.

Staudinger Ligation

The Staudinger Ligation is another bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered phosphine, typically a phosphinothioester. A key feature of the "traceless" Staudinger ligation is that, after the initial reaction and subsequent hydrolysis, no atoms from the phosphine reagent remain in the final amide product, creating a native peptide bond. This makes it exceptionally useful for the convergent synthesis of large peptides and proteins from smaller fragments.

Caption: Mechanism of the traceless Staudinger Ligation for peptide synthesis.

Experimental Protocol 5: Traceless Staudinger Ligation of Peptide Fragments

-

Peptide Synthesis: Synthesize two peptide fragments separately: one with a C-terminal phosphinothioester and the other with an N-terminal α-azido acid. Purify both fragments by RP-HPLC.

-

Ligation Reaction: Dissolve equimolar amounts of the two purified peptide fragments in an anhydrous solvent system (e.g., THF/H₂O 3:1). Typical concentrations range from 10-50 mM.

-

Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by analytical HPLC and mass spectrometry to observe the consumption of starting materials and the formation of the ligated product.

-

Purification and Characterization: Purify the final ligated peptide by RP-HPLC. Confirm the molecular weight by ESI-MS.

Applications in Drug Development

The precision and biocompatibility of azide-based chemistry have made it a powerful engine for innovation in drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. A critical factor in ADC efficacy is the precise control over the drug-to-antibody ratio (DAR). Incorporating an azide-bearing non-natural amino acid into the antibody sequence allows for site-specific conjugation of an alkyne-modified drug via click chemistry. This produces homogeneous ADCs with a defined DAR, leading to an improved therapeutic window.

Caption: Workflow for site-specific Antibody-Drug Conjugate (ADC) synthesis.

Quantitative Data for Azide-Enabled ADC Synthesis

| Parameter | Reported Value | Application Context | Source(s) |

| Conjugation Efficacy | >95% | Conjugation of auristatin or PBD toxins to anti-Her2/neu antibody | |

| Drug to Antibody Ratio (DAR) | >1.9 | Achieved with two incorporation sites per antibody | |

| Final DAR for Functional ADC | 4 | Achieved by engineering four sites per antibody |

Peptide PEGylation

PEGylation, the attachment of polyethylene glycol (PEG) chains, is a common strategy to improve the pharmacokinetic properties of therapeutic peptides. It can increase solubility, enhance stability against enzymatic degradation, and prolong circulation half-life. Using azide-PEG linkers in combination with an alkyne-modified peptide (or vice-versa) allows for efficient and specific PEGylation via click chemistry, yielding well-defined conjugates.

Conclusion

Azide-containing peptides represent a versatile and powerful platform for peptide modification and conjugation. The bioorthogonality of the azide group, combined with the efficiency and specificity of click chemistry and the Staudinger ligation, provides researchers and drug developers with an unparalleled toolkit. These methods enable the precise construction of complex biomolecules, from site-specific ADCs and PEGylated therapeutics to tools for in vivo imaging and proteomics. As the demand for more sophisticated and targeted biological probes and therapies grows, the applications for azide-containing peptides will undoubtedly continue to expand, driving innovation across the scientific landscape.

References

- 1. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

H-(Gly)3-Lys(N3)-OH for beginners

An In-depth Technical Guide to H-(Gly)3-Lys(N3)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical reagent primarily utilized in the field of bioconjugation and drug development.[1] Its structure, featuring a tri-glycine linker attached to a lysine residue with a terminal azide group, makes it an ideal component for "click chemistry" reactions. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and quantitative data for professionals in the field.

Core Properties and Specifications

This compound is a peptide-based linker that incorporates a bioorthogonal azide (-N3) functional group. This group allows for highly specific covalent bond formation with alkyne-containing molecules through click chemistry, a set of reactions known for their high yield, specificity, and biocompatibility.[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C12H21N7O5 | [2] |

| Molecular Weight | 343.34 g/mol | [2] |

| CAS Number | 2250437-45-5 | [2] |

| Form | Typically a solid powder | |

| Storage Conditions | Lyophilized at -20°C or -80°C, protected from light and moisture |

Note: The hydrochloride salt, this compound·HCl, has a molecular formula of C12H22ClN7O5 and a molecular weight of 379.8 g/mol .

Synthesis of this compound

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-Lys(N3)-OH

-

Fmoc-Gly-OH

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling: Couple Fmoc-Lys(N3)-OH to the resin using a coupling reagent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Glycine Coupling: Sequentially couple three Fmoc-Gly-OH residues, with a deprotection step after each coupling.

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain the final product.

Caption: Workflow for the synthesis of this compound via SPPS.

Applications in Bioconjugation via Click Chemistry

This compound is a versatile tool for bioconjugation, primarily through two types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.

Quantitative Data (Representative for Peptide Azides):

| Parameter | Value | Reference |

| Reaction Rate | Generally fast (1-100 M⁻¹s⁻¹) | |

| Yield | >95% | |

| Biocompatibility | Lower, due to copper cytotoxicity |

Experimental Protocol: CuAAC Reaction

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper-stabilizing ligand (e.g., THPTA, TBTA)

-

Buffer (e.g., PBS) and/or organic co-solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents. The sodium ascorbate solution should be made fresh.

-